![molecular formula C11H13F3N2 B1476748 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline CAS No. 1879821-42-7](/img/structure/B1476748.png)
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline
Overview
Description
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline is a compound with the molecular formula C11H13F3N2. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound . This saturated scaffold is widely used by medicinal chemists to develop compounds for treating human diseases .
Molecular Structure Analysis
The molecular structure of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline is characterized by a pyrrolidine ring attached to an aniline group via a trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Drug Discovery
The compound is a derivative of pyrrolidine, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethyl group and the pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Antiviral Agents
Pyrrolidine derivatives, including “2-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline”, have been used in the design and synthesis of novel antiviral agents . These compounds have shown promising results against various viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Chemical Synthesis
The compound can be used as a building block in chemical synthesis . It can be used in the construction of the ring from different cyclic or acyclic precursors, and in the functionalization of preformed pyrrolidine rings .
Biological Activity
The compound’s biological activity can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Physicochemical Parameters
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Structural Diversity
Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity . This can be beneficial in the design of new compounds with different biological profiles .
properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-5-6-16(7-8)10-4-2-1-3-9(10)15/h1-4,8H,5-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULKSOHJOXSPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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